1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione
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Overview
Description
1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a dihydropyridazine-3,6-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 50-70°C. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antiproliferative effects on cancer cell lines, indicating its possible use in cancer research.
Medicine: Investigated for its antimicrobial properties, making it a candidate for developing new antimicrobial agents.
Industry: Incorporated into polymeric materials for controlled release and biocidal applications.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects on cancer cells are believed to be mediated through the inhibition of cellular respiration and interference with mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
- 4-(Trifluoromethoxy)phenyl isocyanate
- 4-(Trifluoromethoxy)phenylmagnesium bromide solution
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)19-8-3-1-7(2-4-8)16-10(18)6-5-9(17)15-16/h1-6H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEUSSNFBHZHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC(=O)N2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612312 |
Source
|
Record name | 1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68042-23-9 |
Source
|
Record name | 1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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